4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₀H₁₃ClN₂
- Molecular Weight : 200.68 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory pathways, similar to other pyrimidine derivatives. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
1. Anti-inflammatory Properties
Research indicates that compounds within the pyrimidine class exhibit significant anti-inflammatory effects. This compound has been studied for its potential to reduce inflammation in various models. The compound's ability to inhibit COX enzymes suggests it may serve as a therapeutic agent in treating inflammatory diseases .
2. Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Studies have demonstrated that pyrimidine derivatives can exhibit activity against a range of pathogenic microorganisms, indicating potential applications in infectious disease treatment .
3. Anticancer Potential
Emerging studies suggest that certain pyrimidine derivatives, including this compound, may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis . The compound's structural features may enhance its efficacy against specific cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives reveals critical insights into how structural modifications influence biological activity. For example:
Substituent | Activity | Remarks |
---|---|---|
Cyclopropyl Group | Enhanced anti-inflammatory activity | Stabilizes the molecule |
Pentan-3-yl Chain | Improved solubility and bioavailability | Facilitates cellular uptake |
Chlorine Atom | Increased potency against COX enzymes | Enhances binding affinity |
These findings suggest that careful modification of the compound's structure can significantly affect its pharmacological profile.
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrimidine derivatives, this compound was administered in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, supporting its potential use as an anti-inflammatory agent .
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential role in developing new antimicrobial therapies .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-pentan-3-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNKXSAEUZISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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